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Dibenzo[a,c]phenazin-10-ol

Cat. No.: B10876823
M. Wt: 296.3 g/mol
InChI Key: XKRVCCJBSUHZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[a,c]phenazin-10-ol is a high-purity chemical reagent designed for advanced research applications. The dibenzo[a,c]phenazine core is recognized as a versatile scaffold in materials science and photochemistry due to its rigid, planar structure and excellent photophysical properties . Researchers value this compound class for its significant Stokes shift and high quantum yields, which are beneficial for developing sensitive analytical tools . In the field of organic electronics, dibenzo[a,c]phenazine derivatives serve as efficient acceptors in Thermally Activated Delayed Fluorescence (TADF) emitters, enabling the fabrication of highly efficient orange to red Organic Light-Emitting Diodes (OLEDs) . Furthermore, the phenazine structure shows promise in photodynamic therapy (PDT) as a photosensitizer, where it can generate reactive oxygen species (ROS) upon light activation to target abnormal cells . The specific "10-ol" functional group on this derivative may offer a site for further chemical modification, allowing researchers to fine-tune solubility, electronic characteristics, and binding affinity for specific targets. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity and characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12N2O B10876823 Dibenzo[a,c]phenazin-10-ol

Properties

Molecular Formula

C20H12N2O

Molecular Weight

296.3 g/mol

IUPAC Name

phenanthro[9,10-b]quinoxalin-10-ol

InChI

InChI=1S/C20H12N2O/c23-17-11-5-10-16-20(17)22-19-15-9-4-2-7-13(15)12-6-1-3-8-14(12)18(19)21-16/h1-11,23H

InChI Key

XKRVCCJBSUHZRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=C5O)N=C24

Origin of Product

United States

Synthetic Methodologies for Dibenzo A,c Phenazin 10 Ol and Its Derivatives

Strategies for the Dibenzo[a,c]phenazine (B1222753) Core Synthesis

The construction of the rigid and planar dibenzo[a,c]phenazine skeleton can be achieved through several synthetic routes, each offering distinct advantages in terms of substrate scope and efficiency.

Condensation Reactions with Phenanthrenequinone (B147406) Derivatives

A classical and straightforward method for synthesizing the dibenzo[a,c]phenazine core involves the condensation of a 1,2-diaminobenzene with a phenanthrene-9,10-dione derivative. nih.govresearchgate.net This acid-catalyzed reaction proceeds via the formation of a diimine intermediate, which subsequently undergoes cyclization and aromatization to yield the final phenazine (B1670421) structure. For instance, dibenzo[a,c]phenazine can be prepared by refluxing 1,2-diaminobenzene with phenanthrenequinone in the presence of glacial acetic acid, affording the product in good yields. nih.gov This method's versatility allows for the synthesis of various substituted derivatives by employing appropriately functionalized starting materials. For example, using 4-bromo-1,2-diaminobenzene or 4-iodo-1,2-diaminobenzene leads to the corresponding 11-bromo- or 11-iododibenzo[a,c]phenazine. nih.gov Similarly, reacting 2,7-dibromophenanthrene-9,10-dione (B38369) with 4-fluorobenzene-1,2-diamine (B48609) produces 2,7-dibromo-11-fluorodibenzo[a,c]phenazine. metu.edu.tr

A solid-state approach has also been developed, involving the heating of a mixture of fine powders of ortho-diamines and ortho-quinones, offering an alternative, solvent-free synthetic route. rasayanjournal.co.in

Palladium-Catalyzed Coupling Reactions (e.g., C-N bond formation, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of complex aromatic systems, including dibenzo[a,c]phenazines.

The Buchwald-Hartwig amination has been utilized in a double cyclization strategy to construct the phenazine core from substituted bromoanilines. nih.govclockss.org This method allows for the "ligation" of two aromatic rings to form the central phenazine ring system. Furthermore, a modular synthesis of (C-10 to C-13)-substituted 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazines has been developed, employing a sequence of Buchwald-Hartwig amination and intramolecular C-H amination. rsc.orgrsc.org

The Suzuki-Miyaura coupling is another key palladium-catalyzed reaction, primarily used for the functionalization of a pre-existing dibenzo[a,c]phenazine core rather than its de novo synthesis. This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl or other organic moieties. For example, multi-substituted dibenzo[a,c]phenazine derivatives have been synthesized via a palladium-catalyzed Suzuki coupling reaction between a dibromo-dibenzo[a,c]phenazine intermediate and a donor-based boronic acid. Phenazine-based supramolecular assemblies have been shown to catalyze the Suzuki cross-coupled reaction under mild, visible-light-irradiated conditions.

Other Cyclization and Annulation Approaches

Beyond classical condensation and modern coupling reactions, other cyclization and annulation strategies have been explored for the synthesis of the dibenzo[a,c]phenazine framework. One notable example is the oxidant- and catalyst-free synthesis of dibenzo[a,c]carbazoles via the UV light irradiation of 2,3-diphenyl-1H-indoles, which proceeds through an annulation reaction with hydrogen evolution. sorbonne-universite.fr While not directly yielding a phenazine, this method highlights the potential of photochemical approaches in constructing related polycyclic aromatic systems.

Targeted Functionalization at the 10-Position and Other Peripheral Sites

The ability to introduce specific functional groups at defined positions on the dibenzo[a,c]phenazine scaffold is critical for tailoring its properties.

Introduction of Hydroxyl Groups and Oxygenated Substituents

The direct synthesis of Dibenzo[a,c]phenazin-10-ol can be challenging. However, a strategy involving C-H acetoxylation at the 10-position of a π-expanded phenazine skeleton has been reported. researchgate.net This method, followed by hydrolysis of the resulting acetate, provides a viable route to the desired 10-hydroxy derivative. This approach has been successfully applied to prepare analogs of 10-hydroxybenzo[h]quinoline. researchgate.netacs.org

Another approach involves the synthesis of hydroxy-phenazine derivatives through the condensation of a hydroxyl-containing naphthoquinone. For instance, 5-hydroxydibenzo[a,i]phenazine-8,13-dione was synthesized by the condensation of 2-hydroxynaphthalene-1,4-dione with 2,3-diaminonaphthalene-1,4-dione. doi.org While this yields a different isomer and a dione, it demonstrates the principle of incorporating hydroxyl functionality through the choice of starting materials.

The synthesis of dibenzo-chromeno-phenazine-diones has also been achieved through a one-pot multicomponent domino reaction involving 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, and various aldehydes. nih.gov

Halogenation (e.g., Fluorination at the 10-position)

Halogenation, particularly fluorination, is a common strategy to modify the electronic properties of the dibenzo[a,c]phenazine core. The introduction of fluorine atoms can lower the HOMO/LUMO energy levels and enhance intramolecular interactions. metu.edu.tr

Fluorine can be introduced at various positions, including the 10-position, typically by using a fluorinated starting material in the condensation reaction. For example, 2,7-dibromo-11-fluorodibenzo[a,c]phenazine has been synthesized from the reaction of 2,7-dibromophenanthrene-9,10-dione and 4-fluorobenzene-1,2-diamine. metu.edu.tr This fluorinated intermediate can then be further functionalized. metu.edu.tr The synthesis of 10,13-dibromo-dibenzo[a,c]phenazine has also been reported, providing a precursor for further substitutions at these positions. chemicalbook.com

The synthesis of 11-bromodibenzo[a,c]phenazine and 11-iododibenzo[a,c]phenazine has been achieved by reacting phenanthrenequinone with 4-bromo-1,2-diaminobenzene and 4-iodo-1,2-diaminobenzene, respectively. nih.gov

Incorporation of Electron-Donating and Electron-Withdrawing Groups

The functionalization of the dibenzo[a,c]phenazine core with electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a key strategy for tuning its electronic and photophysical properties. Various synthetic methods have been developed to introduce these substituents at specific positions on the phenazine skeleton, leading to materials with tailored characteristics for applications such as organic light-emitting diodes (OLEDs) and molecular sensors.

The introduction of EDGs, such as carbazole, acridine, or phenoxazine (B87303) moieties, is often accomplished through palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination. rsc.orgtorvergata.itchemrxiv.org For instance, a modular synthesis route has been reported for fluorinated dibenzo[a,c]phenazine-based molecules where donor groups of varying electron-donating strength were attached. rsc.orgtorvergata.itchemrxiv.org This approach allows for systematic tuning of the emission color from green to deep-red. rsc.orgtorvergata.itchemrxiv.org Another study detailed the synthesis of donor-acceptor-donor type compounds by introducing π-conjugated side-arms at the 10,13-positions of the dibenzo[a,c]phenazine skeleton, resulting in intramolecular charge transfer (ICT) chromophores. researchgate.net The variation in the electron-donating ability of these side-arms systematically shifted the emission wavelength. researchgate.net

Similarly, EWGs can be incorporated to modify the acceptor strength of the dibenzo[a,c]phenazine core. A common strategy is the introduction of halogen atoms, such as fluorine, or cyano groups. For example, a dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) (DBPzDCN) acceptor was synthesized to create a near-infrared (NIR) thermally activated delayed fluorescence (TADF) molecule. rsc.org The strong electron-withdrawing nature of the two cyano groups on the phenazine ring, combined with a diphenylamine (B1679370) donor, facilitated the NIR emission. rsc.org The synthesis of N,N′-diaryl-dihydrodibenzo[a,c]phenazines has also been explored, where EDGs were attached to the N-aryl groups to modulate the charge-transfer character of the molecule. acs.org The effect of substituents on reaction efficiency has also been noted, with EDGs on o-phenylenediamine (B120857) precursors generally leading to higher yields in cyclization reactions, while EWGs tended to decrease yields. beilstein-journals.org

Table 1: Examples of Substituted Dibenzo[a,c]phenazine Derivatives and their Properties

Compound NameSubstituent(s)Position(s)Observed PropertyReference
2DTCz-BP-F3,6-di-tert-butyl-9H-carbazol-9-yl (Donor), Fluoro (Withdrawing)3,6 (Donors), 10 (Withdrawing)Green Emission (λEL = 518 nm) rsc.orgtorvergata.it
2DMAC-BP-F9,9-dimethylacridin-10(9H)-yl (Donor), Fluoro (Withdrawing)3,6 (Donors), 10 (Withdrawing)Orange-Red Emission (λEL = 585 nm) rsc.orgtorvergata.it
2PXZ-BP-F10H-phenoxazine (Donor), Fluoro (Withdrawing)3,6 (Donors), 10 (Withdrawing)Red Emission (λEL = 605 nm) rsc.orgtorvergata.it
DBPzDCN-DPADiphenylamine (Donor), Dicarbonitrile (Withdrawing)Donor at N-position, Withdrawing at 11,12Near-Infrared Emission (λpeak = 698 nm) rsc.org

Modular Synthesis Routes for Advanced Dibenzo[a,c]phenazine Architectures

Modular synthesis has emerged as a powerful strategy for constructing complex and advanced dibenzo[a,c]phenazine architectures in a predictable and programmed manner. rsc.org These approaches allow for the systematic variation of substituents and the facile creation of libraries of compounds for structure-property relationship studies.

A notable example is the modular synthesis of (C-10 to C-13)-substituted 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine derivatives. rsc.org This strategy employs a sequence of Buchwald-Hartwig amination and C-H amination reactions, enabling the predictable installation of various aromatic substituents with synthetically useful yields. rsc.org This method provides a high degree of control over the final structure.

Another powerful modular approach involves the use of "click chemistry." For instance, bis-triazolyl dibenzo[a,c]phenazine derivatives have been synthesized using modular methods starting from commercially available materials. nih.gov The synthesis pathway involves key steps such as the bromination of phenanthrene-9,10-dione, condensation with 1,2-diaminobenzene, a Sonogashira reaction to introduce alkyne functionalities, and finally, a copper-catalyzed azide-alkyne cycloaddition (click reaction) to attach the triazole-containing side chains. nih.gov This step-wise construction allows for significant molecular diversity.

The concept of modularity is also central to the development of novel materials for OLEDs. Researchers have reported a modular synthesis route to produce fluorinated dibenzo[a,c]phenazine-based TADF emitters. rsc.orgtorvergata.itchemrxiv.org This strategy facilitates the synthesis of a series of related molecules where different donor moieties are coupled to a central acceptor core, allowing for a systematic investigation of how donor strength impacts the photophysical properties. rsc.orgtorvergata.itchemrxiv.org This approach has been successful in creating emitters that span a wide color range from green to red. torvergata.itchemrxiv.org

Control over Stereochemistry and Regioselectivity in Dibenzo[a,c]phenazine Synthesis

Controlling stereochemistry and regioselectivity is crucial for the synthesis of well-defined dibenzo[a,c]phenazine derivatives, as the precise arrangement of atoms and substituents dictates the molecule's properties and interactions.

Regioselectivity is a key consideration when using unsymmetrically substituted precursors. Research has demonstrated that the condensation reaction between substituted 2-naphthols and unsymmetrical 1,2-diamino benzenes can proceed with high regioselectivity, affording single regioisomeric phenazine products. ias.ac.in This control is vital for avoiding the formation of difficult-to-separate isomeric mixtures and ensuring the synthesis of a pure, well-characterized final compound. ias.ac.in Similarly, one-pot regioselective syntheses of dihydrophenazines have been developed, highlighting the importance of catalyst and reaction condition control in directing the outcome of the cyclization. acs.org The regiochemistry of substitution on the dibenzo[a,c]phenazine core itself has a profound impact; for example, the specific placement of perfluoropropyl groups on the aromatic ring significantly influences the electrostatic potential distribution and, consequently, the solid-state molecular packing, leading to different crystal structures such as herringbone or lamellar packing. rsc.org

While the core dibenzo[a,c]phenazine is a planar, achiral molecule, stereochemical elements can be introduced through substitution or by modifying the core structure. The dihydrodibenzo[a,c]phenazine (DPAC) scaffold, for example, possesses a non-planar, saddle-shaped configuration. nih.gov This inherent chirality offers opportunities for stereoselective synthesis. Although specific methods for the stereoselective synthesis of this compound are not widely reported, methods for related N-heterocyclic systems, such as the palladium(II)-catalyzed highly stereoselective synthesis of imine-containing dibenzo[b,d]azepines, demonstrate that catalytic asymmetric methods can be a powerful tool for controlling stereochemistry in complex fused-ring systems. nih.gov The photoinduced bent-to-planar transformations in saddle-shaped DPAC derivatives also represent a dynamic stereochemical process that is of significant research interest. acs.org

Advanced Spectroscopic Characterization and Structural Analysis of Dibenzo A,c Phenazin 10 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For dibenzo[a,c]phenazine (B1222753) systems, ¹H, ¹³C, and, where applicable, ¹⁹F NMR provide critical data for structural confirmation and purity assessment chemrxiv.org.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the dibenzo[a,c]phenazin-10-ol system, the spectrum is characterized by a series of signals in the aromatic region, typically between 7.0 and 9.5 ppm, corresponding to the protons on the fused rings rsc.orgrsc.org. The precise chemical shifts and coupling constants (J-values) allow for the assignment of each proton to its specific position on the phenazine (B1670421) core.

The introduction of the hydroxyl (-OH) group at the C-10 position is expected to have a distinct effect on the ¹H NMR spectrum:

Hydroxyl Proton: A signal corresponding to the hydroxyl proton will be present. Its chemical shift can be broad and variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Neighboring Protons: The protons on the carbon atoms adjacent to C-10 will experience a change in their electronic environment, leading to a predictable shift in their resonance frequencies, typically upfield due to the electron-donating nature of the hydroxyl group.

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
Aromatic Protons7.0 - 9.5Multiplet (m), Doublet (d)Complex splitting patterns due to proton-proton coupling across the fused rings. Data from various dibenzo[a,c]phenazine derivatives confirm this range rsc.orgrsc.org.
Hydroxyl Proton (-OH)Variable (e.g., 4.0 - 10.0)Singlet (s), broadShift is highly dependent on solvent and concentration. May exchange with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum of this compound would display a series of signals corresponding to the aromatic carbons and the carbon atom bonded to the hydroxyl group. Aromatic carbons in similar fused heterocyclic systems typically resonate in the range of 110-150 ppm rsc.orgrsc.org. The C-10 carbon, being attached to an electronegative oxygen atom, would appear further downfield compared to unsubstituted aromatic carbons. This technique is invaluable for confirming the carbon skeleton and assessing the purity of synthesized compounds chemrxiv.org.

Carbon TypeExpected Chemical Shift (δ, ppm)Notes
Aromatic C-H & C-N110 - 145Represents the majority of signals from the fused ring system rsc.org.
Aromatic Quaternary Carbons (C-C)125 - 150Includes bridgehead carbons and carbons at ring junctions.
Carbon Bearing -OH (C-10)150 - 160Deshielded due to the electronegative oxygen atom. The exact shift is influenced by the electronic effects within the phenazine core.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis

For fluorinated derivatives of dibenzo[a,c]phenazine systems, ¹⁹F NMR spectroscopy is a highly sensitive and specific tool. As fluorine has a natural abundance of nearly 100% for the ¹⁹F isotope, this technique provides clean spectra with a wide chemical shift range, making it excellent for identifying the presence and electronic environment of fluorine atoms within the molecule. Studies on fluorinated dibenzo[a,c]phenazine-based emitters utilize ¹⁹F NMR to confirm the successful incorporation of fluorine and to characterize the final compounds chemrxiv.orgtorvergata.it.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly crucial for the analysis of novel compounds like this compound, as it provides the exact molecular weight, allowing for the determination of the elemental formula with high confidence chemrxiv.orgrsc.org.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For polycyclic aromatic nitrogen heterocycles, common fragmentation pathways include:

Loss of Small Neutral Molecules: Ejection of stable molecules such as HCN from the heterocyclic ring.

Cleavage of Substituents: The hydroxyl group in this compound could be lost, or fragmentation could be initiated at the C-O bond.

Ring Fission: Fragmentation of the core polycyclic structure, although this often requires higher energy.

Analyzing these patterns provides valuable information that helps to confirm the proposed structure and identify unknown derivatives acs.orgwikipedia.org.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are used to identify the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. Studies on phenazine and its derivatives rely on IR spectroscopy for structural confirmation chemrxiv.orgsemanticscholar.org.

Expected Vibrational Bands for this compound:

O-H Stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

Aromatic C-H Stretch: Sharp peaks usually appearing just above 3000 cm⁻¹.

C=C and C=N Ring Stretch: A series of medium to strong absorptions in the 1450-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings researchgate.net.

C-O Stretch: An absorption band in the 1050-1250 cm⁻¹ range, corresponding to the stretching of the carbon-oxygen bond of the phenol-like group.

Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar, symmetric vibrations, such as the breathing modes of the aromatic rings, which may be weak or absent in the IR spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence (photoluminescence) spectroscopy, provides insights into the electronic structure and excited-state properties of molecules. Dibenzo[a,c]phenazine and its derivatives are known for their interesting photophysical properties, which are often tuned by the introduction of various substituents rsc.org.

The UV-Vis absorption spectrum of dibenzo[a,c]phenazine systems typically exhibits multiple bands in the UV and visible regions, corresponding to π-π* electronic transitions within the extended conjugated system acs.orgresearchgate.net. The position and intensity of these absorption maxima (λ_max) are sensitive to the molecular structure and the solvent environment.

Many dibenzo[a,c]phenazine derivatives are highly fluorescent, emitting light upon excitation. The emission color can be tuned across the visible spectrum, from green to orange-red, by modifying the substituents on the phenazine core acs.orgresearchgate.net. This tunability is often related to the degree of intramolecular charge transfer (ICT) from electron-donating groups to the electron-accepting phenazine core researchgate.net. The hydroxyl group at the C-10 position, being an electron-donating group, is expected to influence the ICT character and thus the emission properties of the molecule.

Photophysical Properties of Selected Dibenzo[a,c]phenazine Derivatives in Toluene
CompoundAbsorption λmax (nm)Emission λmax (nm)Reference
1DMAC–BP~450541 acs.org
2DMAC–BP~475553 acs.org
3DMAC–BP~490605 acs.org
2DTCz-BP-F-505 rsc.org
2DMAC-BP-F-589 rsc.org
2PXZ-BP-F-674 rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Profiles and Intramolecular Charge Transfer (ICT) Transitions

No specific Ultraviolet-Visible (UV-Vis) absorption spectra for this compound were found in the surveyed literature. Research on related dibenzo[a,c]phenazine derivatives often focuses on their use as acceptor cores in donor-acceptor molecules, where the UV-Vis absorption properties and Intramolecular Charge Transfer (ICT) transitions are highly dependent on the nature and position of the donor and other substituent groups. nih.govresearchgate.net For instance, the introduction of electron-donating side-arms at various positions on the dibenzo[a,c]phenazine skeleton can lead to ICT-type chromophores with tunable emission colors. researchgate.net However, without experimental data for this compound, its specific absorption maxima and ICT characteristics remain uncharacterized.

Fluorescence and Luminescence Characteristics (e.g., Quantum Yields, Stokes Shift)

Detailed fluorescence and luminescence data, including photoluminescence quantum yields and Stokes shifts, for this compound are not available in the public domain. The luminescent properties of dibenzo[a,c]phenazine systems are a subject of significant study, particularly in the context of materials for organic light-emitting diodes (OLEDs). rsc.orgrsc.orgchemrxiv.org Research has shown that the fluorescence quantum yield and other photophysical properties are highly sensitive to the molecular structure, including the type and substitution pattern of attached functional groups. rsc.org For example, studies on fluorinated derivatives have demonstrated a wide range of emission colors from green to deep-red, with varying quantum efficiencies depending on the specific donor moieties attached to the core. rsc.orgchemrxiv.org The parent compound, Dibenzo[a,c]phenazine, has been identified as a hydrogen-bonding probe that is insensitive to the polarity of the medium but can form hydrogen bonds in its excited state. nih.gov However, the specific emission characteristics of this compound have not been reported.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

There is no available literature detailing Electron Paramagnetic Resonance (EPR) spectroscopy studies on this compound for the characterization of radical species. EPR spectroscopy is a powerful technique for studying molecules with unpaired electrons, but its application to this specific compound has not been documented in the reviewed scientific papers.

X-ray Crystallography and Solid-State Structural Investigations

No X-ray crystallography data or other solid-state structural investigations for this compound could be located. While the crystal structure of the parent Dibenzo[a,c]phenazine is known, the introduction of a hydroxyl group at the 10-position would significantly influence the crystal packing and intermolecular interactions, such as hydrogen bonding. nih.gov The solid-state structure of this compound remains to be determined.

Computational and Theoretical Studies on Dibenzo A,c Phenazine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study dibenzo[a,c]phenazine (B1222753) derivatives to predict their geometries and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, and their energy levels are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity and the wavelength of light it absorbs and emits.

In a study of fluorinated dibenzo[a,c]phenazine-based emitters, the HOMO and LUMO energy levels were determined for three derivatives: 2DTCz-BP-F, 2DMAC-BP-F, and 2PXZ-BP-F. torvergata.it The HOMO levels were found to be -5.66 eV, -5.34 eV, and -5.14 eV, respectively. chemrxiv.org The LUMO levels for these compounds were very similar, at -1.18 V, -1.19 V, and -1.21 V versus Fc/Fc+, respectively, which corresponds to the reduction of the dibenzo[a,c]phenazine acceptor core. chemrxiv.org The HOMO-LUMO gap was observed to decrease with the increasing strength of the donor group attached to the dibenzo[a,c]phenazine core. torvergata.it

Table 1: Experimentally Determined HOMO and LUMO Energy Levels for Dibenzo[a,c]phenazine Derivatives
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2DTCz-BP-F-5.66-3.622.04
2DMAC-BP-F-5.34-3.611.73
2PXZ-BP-F-5.14-3.591.55

Data sourced from ChemRxiv torvergata.itchemrxiv.org

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter for materials exhibiting thermally activated delayed fluorescence (TADF). A small ΔE_ST allows for efficient reverse intersystem crossing (RISC), a process where triplet excitons are converted to singlet excitons, enhancing the efficiency of organic light-emitting diodes (OLEDs).

For a series of dibenzo[a,c]phenazine-based TADF emitters, the ΔE_ST was found to be small, facilitating fast RISC rates. rsc.org In the case of fluorinated derivatives, the ΔE_ST for 2PXZ-BP-F was determined to be a mere 0.06 eV. torvergata.it For other derivatives, 2DMAC-BP-F and 2DTCz-BP-F, the singlet-triplet gaps were larger at 0.28 eV and 0.34 eV, respectively. torvergata.it The small ΔE_ST in these systems is a hallmark of an efficient TADF emitter. torvergata.it

Molecular orbital theory provides a framework for understanding the distribution of electrons within a molecule. In donor-acceptor type molecules based on the dibenzo[a,c]phenazine scaffold, DFT calculations show a spatial separation of the HOMO and LUMO. Typically, the HOMO is localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting dibenzo[a,c]phenazine core. chemrxiv.org This separation of frontier orbitals is a key feature in the design of TADF materials and is indicative of a strong intramolecular charge transfer (ICT) character in the excited state. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. It is a powerful tool for predicting absorption and emission spectra. In the study of fluorinated dibenzo[a,c]phenazine derivatives, TD-DFT calculations were performed to understand the nature of their electronic transitions. torvergata.it These calculations confirmed that the lower energy absorption bands in these molecules are due to ICT transitions from the donor units to the dibenzo[a,c]phenazine acceptor. torvergata.it

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical chemistry method used to study chemical bonding and electron distribution in molecules. It provides a localized picture of the electronic structure, which can be more intuitive than the delocalized molecular orbitals. While specific NBO analyses for Dibenzo[a,c]phenazin-10-ol were not found in the searched literature, this technique is generally applied to understand donor-acceptor interactions and the nature of chemical bonds within a molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of a molecule can significantly impact its properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the potential energy surface and the dynamic behavior of molecules. For some dibenzo[a,c]phenazine derivatives, crystal structure analysis has revealed significant twisting between the donor and acceptor moieties. chemrxiv.org For instance, in 2DMAC-BP-F, the donor units are twisted at a dihedral angle of 65° relative to the dibenzo[a,c]phenazine acceptor. chemrxiv.org Such conformational details are crucial for understanding and predicting the electronic and photophysical properties of these systems.

Prediction of Spectroscopic and Photophysical Properties through Computational Methods

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for predicting the spectroscopic and photophysical properties of dibenzo[a,c]phenazine systems. These theoretical calculations provide deep insights into the electronic structure and excited state dynamics, guiding the rational design of new materials for applications such as organic light-emitting diodes (OLEDs).

Theoretical investigations are frequently employed to understand the geometrical structures and electronic properties of dibenzo[a,c]phenazine derivatives. acs.org DFT calculations are used to optimize ground-state geometries and to determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgrsc.org The distribution of these frontier molecular orbitals is crucial in understanding charge transfer characteristics within the molecule. For instance, in donor-acceptor type molecules, the HOMO is often localized on the electron-donating moiety, while the LUMO resides on the dibenzo[a,c]phenazine acceptor core.

TD-DFT calculations, built upon the optimized ground-state geometries, are utilized to probe excited state properties. rsc.org These calculations can accurately predict UV-vis absorption spectra, corresponding to the electronic transitions from the ground state to various excited states. Weaker, broad absorption bands observed experimentally at longer wavelengths are often attributed to intramolecular charge transfer (ICT) transitions, a feature that can be confirmed through computational analysis. acs.orgrsc.org

A key area where computational methods have proven vital is in the study of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). The energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁) (ΔE_ST) is a critical parameter for efficient TADF. A small ΔE_ST value facilitates the reverse intersystem crossing (RISC) process from the triplet state back to the singlet state, enhancing fluorescence efficiency. Computational studies allow for the direct calculation of S₁ and T₁ energies, providing a reliable prediction of the ΔE_ST value. acs.org For example, in a series of TADF molecules where 9,9-dimethylacridan (DMAC) donor units were attached to a dibenzo[a,c]phenazine (BP) core, the ΔE_ST values were calculated to be 0.22 eV, 0.21 eV, and a very small 0.05 eV for 1DMAC–BP, 2DMAC–BP, and 3DMAC–BP, respectively. acs.org This trend, predicted computationally, supported the experimental observation that increasing the number of donor units could enhance TADF efficiency. acs.orgnih.gov

Similarly, theoretical calculations for fluorinated dibenzo[a,c]phenazine derivatives have been performed to understand their properties. rsc.org The calculated S₁ and T₁ energies for these compounds allow for the prediction of their potential as TADF emitters. rsc.org These computational models also help in interpreting experimental photoluminescence (PL) and phosphorescence spectra, which are used to experimentally determine the S₁ and T₁ energy levels. acs.org

The predictive power of these computational methods extends to optical bandgaps, which show good accordance with experimentally observed values. researchgate.net By systematically modifying the structure of dibenzo[a,c]phenazine derivatives in silico, researchers can screen potential candidates and prioritize synthetic efforts toward materials with desired photophysical properties, such as specific emission colors and high quantum yields. nih.govrsc.org

The following tables summarize computationally predicted data for several dibenzo[a,c]phenazine derivatives from various studies.

Table 1: Calculated Excited State Energies and Energy Gaps for xDMAC-BP Derivatives

Compound Calculated S₁ (eV) Calculated T₁ (eV) Calculated ΔE_ST (eV)
1DMAC-BP 2.54 2.32 0.22
2DMAC-BP 2.52 2.31 0.21
3DMAC-BP 2.33 2.28 0.05

Data sourced from ACS Applied Materials & Interfaces. acs.org

Table 2: Calculated Properties of Fluorinated Dibenzo[a,c]phenazine Emitters

Compound Calculated S₁ (eV) Calculated T₁ (eV) Calculated ΔE_ST (eV)
2DTCz-BP-F 2.64 2.21 0.43
2DMAC-BP-F 2.47 2.27 0.20
2PXZ-BP-F 2.23 2.28 -0.05

Data sourced from Journal of Materials Chemistry C. rsc.org


Reactivity and Mechanistic Investigations of Dibenzo A,c Phenazin 10 Ol Systems

Oxidation and Reduction Pathways

The introduction of a hydroxyl (-OH) group at the 10-position of the dibenzo[a,c]phenazine (B1222753) core is expected to significantly modulate its electronic properties and, consequently, its oxidation and reduction behavior. The electron-donating nature of the hydroxyl group would likely make the molecule easier to oxidize compared to the unsubstituted parent compound.

Electrochemical Behavior (Cyclic Voltammetry)

No specific cyclic voltammetry data for Dibenzo[a,c]phenazin-10-ol has been found in the reviewed literature. For comparison, studies on other substituted dibenzo[a,c]phenazine derivatives show that the redox potentials are highly dependent on the nature and position of the substituent. For example, fluorinated dibenzo[a,c]phenazine derivatives have been studied for their electrochemical properties. chemrxiv.orgrsc.org It is predictable that the hydroxyl group in this compound would lead to a lower oxidation potential compared to the parent dibenzo[a,c]phenazine. The reduction potential may also be affected, though likely to a lesser extent. The electrochemical processes would likely involve reversible or quasi-reversible one-electron transfer steps, characteristic of many aromatic heterocyclic systems. researchgate.net

Photo- and Electro-induced Electron Transfer Processes

Specific studies on photo- and electro-induced electron transfer processes involving this compound are not available. However, the parent compound, dibenzo[a,c]phenazine (DBPZ), has been shown to participate in photoinduced electron transfer (PET) reactions. bohrium.comsci-hub.ru In these processes, the excited state of DBPZ can act as an electron acceptor or donor. For instance, DBPZ forms a charge-transfer complex in the triplet state with various amines, leading to the formation of radical ion pairs. sci-hub.ru The presence of a hydroxyl group in this compound would enhance its electron-donating character, potentially favoring PET pathways where it acts as the electron donor.

Formation of Radical Anions and Cations

There is no specific literature detailing the formation and characterization of radical anions and cations of this compound. The parent dibenzo[a,c]phenazine system is known to form radical ion pairs upon photoinduced electron transfer. bohrium.comsci-hub.ru The radical cation of dihydrophenazine derivatives has been isolated and characterized, demonstrating the stability of such species within this class of compounds. researchgate.net Given the electron-donating hydroxyl group, the radical cation of this compound is expected to be more stabilized and easier to form than that of the unsubstituted parent compound. Conversely, the formation of a radical anion might be less favorable.

Substitution and Functionalization Reaction Mechanisms

Detailed mechanistic studies on the substitution and functionalization reactions of this compound are absent from the current scientific literature. Research on related dibenzo[a,c]phenazine compounds has focused on synthesizing derivatives by introducing substituents at various positions, often through condensation reactions during the formation of the phenazine (B1670421) core or through subsequent cross-coupling reactions. chemrxiv.orgtorvergata.itacs.org For this compound, the hydroxyl group would act as a directing group in electrophilic aromatic substitution reactions, likely activating the phenanthrene (B1679779) part of the molecule. The specific regioselectivity would depend on the reaction conditions and the nature of the electrophile. The hydroxyl group itself could also be a site for functionalization, for example, through etherification or esterification reactions.

Photoreactivity and Photophysical Mechanisms

The photophysical and photochemical properties of this compound have not been specifically reported. The parent dibenzo[a,c]phenazine scaffold is known to be photoactive and has been used as a core for developing photoinitiators and fluorescent materials. torvergata.itmdpi.comnih.gov The introduction of a hydroxyl group would be expected to cause a red-shift in the absorption and emission spectra due to the extension of conjugation through the lone pairs of the oxygen atom.

Photoinitiation Mechanisms (Type I and Type II)mdpi.com

While this compound has not been specifically investigated as a photoinitiator, derivatives of dibenzo[a,c]phenazine have been shown to be effective in photoinitiation systems for polymerization. mdpi.comnih.gov These systems can operate through either Type I or Type II mechanisms.

Type I Photoinitiation: In a Type I process, the photoinitiator undergoes homolytic bond cleavage upon irradiation to directly generate free radicals. It is unlikely that this compound itself would function as a Type I photoinitiator, as this mechanism typically requires a photolabile bond.

Type II Photoinitiation: In a Type II process, the photoinitiator in its excited state interacts with a co-initiator (e.g., an electron donor or a hydrogen donor) to generate the initiating radicals. Dibenzo[a,c]phenazine derivatives have been shown to act as Type II photoinitiators. mdpi.com Upon light absorption, the dibenzo[a,c]phenazine derivative is promoted to an excited state, which can then undergo an intermolecular electron transfer or hydrogen atom transfer with a co-initiator to produce radicals that initiate polymerization. mdpi.com The presence of the electron-donating hydroxyl group in this compound would likely enhance its ability to participate in such electron transfer processes, making it a potentially efficient Type II photoinitiator in the presence of suitable co-initiators.

Solvent Effects on Photophysical and Photochemical Behaviors

The photophysical and photochemical properties of this compound and its derivatives are significantly influenced by the solvent environment. This is primarily due to changes in the electronic distribution upon photoexcitation, leading to altered interactions between the solute molecule and the surrounding solvent molecules.

Research into the electronic absorption spectra of 9,14-dibenzo[a,c]phenazine, a closely related parent compound, has shown that the absorption spectra are red-shifted compared to the simpler phenazine structure. This shift is particularly pronounced in polar solvents relative to non-polar solvents, indicating a more charged excited state. This phenomenon suggests that the electronic transitions are likely π→π* in nature. acs.org The polarity of the solvent can, therefore, be utilized to tailor the electronic properties of these compounds for specific applications, such as in optoelectronic materials. acs.org

Furthermore, studies on various donor-acceptor type molecules based on the dibenzo[a,c]phenazine core reveal pronounced positive solvatochromism in their fluorescence spectra. nih.gov This means that the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This behavior is characteristic of molecules with a significant intramolecular charge transfer (ICT) character in their excited state. Upon excitation, there is a redistribution of electron density from the electron-donating part of the molecule to the electron-accepting dibenzo[a,c]phenazine core, leading to a larger dipole moment in the excited state compared to the ground state. Polar solvents stabilize this more polar excited state to a greater extent than the ground state, thus lowering the energy of the emitted photon and causing a red shift in the emission spectrum. rsc.org

For instance, novel donor-acceptor-donor type compounds based on the dibenzo[a,c]phenazine skeleton have been shown to exhibit emission colors ranging from yellowish-green to deep red simply by varying the solvent. nih.gov This strong fluorescent solvatochromism underscores the significant ICT nature of their electronic structure. nih.gov In some derivatives, this effect is so pronounced that it can be exploited for applications such as polarity-sensitive fluorescent probes. arabjchem.org

The following table summarizes the solvent-dependent photoluminescence maxima for a selection of dibenzo[a,c]phenazine derivatives, illustrating the impact of solvent polarity on their emission properties.

Compound NameSolventPhotoluminescence Maximum (λem, max) (nm)
2DTCz-BP-FToluene505
2DMAC-BP-FToluene589
2PXZ-BP-FToluene674
pBNToluene562
pBNTetrahydrofuran (THF)634
pBNDichloromethane (CH2Cl2)~660
mBNToluene572
mBNTetrahydrofuran (THF)634
mBNDichloromethane (CH2Cl2)~660
BPNToluene604
BPNTetrahydrofuran (THF)589
BPNDichloromethane (CH2Cl2)587

Degradation Pathways and Stability Studies

The stability of this compound and its derivatives is a critical factor for their practical applications, particularly in areas like organic electronics where long-term operational stability is paramount. Degradation can occur through various pathways, including photodegradation and thermal decomposition.

Photodegradation: Polycyclic aromatic nitrogen heterocycles (PANHs), the class of compounds to which dibenzo[a,c]phenazines belong, are known to be susceptible to photodegradation. The primary mechanism of photodegradation often involves the interaction of the molecule in its excited state with molecular oxygen. researchgate.net This can lead to the formation of reactive oxygen species (ROS) or direct reaction between the excited molecule and oxygen, resulting in oxidation of the aromatic system. The degradation of toxic PANHs has been observed to follow weathering trends similar to their all-carbon polycyclic aromatic hydrocarbon (PAH) counterparts in environmental studies. mdpi.com The rate and pathway of photodegradation can be influenced by factors such as the presence of oxygen, the intensity and wavelength of light, and the surrounding medium. researchgate.net For some organic solar cells based on complex heterocyclic structures, the ultraviolet portion of the light spectrum has been identified as a major contributor to device degradation. nih.gov

Thermal Stability: Dibenzo[a,c]phenazine derivatives designed for applications in organic light-emitting diodes (OLEDs) have been shown to possess good thermal stability. acs.org Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of materials. For several dibenzo[a,c]phenazine-based emitters, the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs, has been reported to be high, indicating their suitability for fabrication processes that involve thermal deposition in a vacuum. acs.org For instance, polyphenazine (PPZ) and poly(hexaazatrinaphthalene) (PHATN), polymers based on phenazine structures, have demonstrated significant thermal stability with no major weight loss observed below 400 °C. matthey.com The rigid and planar structure of the dibenzo[a,c]phenazine core contributes to this high thermal stability.

While specific degradation pathways for this compound have not been extensively detailed in the literature, it is anticipated that the phenolic hydroxyl group may offer an additional site for oxidative degradation, both photochemically and thermally. The stability of the molecule will also be influenced by the nature and position of any substituents on the dibenzo[a,c]phenazine core.

Complexation and Coordination Chemistry with Metal Centers (e.g., Cyclopalladation)

The nitrogen atoms within the phenazine core of this compound possess lone pairs of electrons, making them potential sites for coordination with metal centers. This ability to act as a ligand allows for the formation of a variety of metal complexes with interesting structural and electronic properties.

The coordination chemistry of phenazine and its simpler derivatives with various transition metals is well-established. These compounds can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. For example, new dinuclear palladium(II) complexes have been synthesized with benzodiazines like quinoxaline (B1680401), quinazoline, and phthalazine (B143731) acting as bridging ligands between two {Pd(en)Cl} units. acs.org

Cyclopalladation is a specific type of organometallic reaction where a palladium atom bonds directly to a carbon atom of an organic ligand to form a cyclic structure, known as a palladacycle. This process typically involves the activation of a C-H bond. While specific examples of the cyclopalladation of this compound are not prevalent in the literature, the general principles of cyclopalladation suggest that such reactions are feasible. The extended aromatic system of dibenzo[a,c]phenazine provides potential sites for C-H activation, and the nitrogen atoms can act as directing groups to facilitate the cyclometallation process.

Structure Activity Relationship Sar Studies of Dibenzo A,c Phenazin 10 Ol Derivatives

Impact of Substituent Position and Electronic Nature on Molecular Properties

The placement and electronic characteristics of substituents on the dibenzo[a,c]phenazine (B1222753) core are fundamental determinants of the molecule's properties. The strategic introduction of various functional groups allows for the fine-tuning of the electronic landscape of the molecule, thereby influencing its behavior in various applications.

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of dibenzo[a,c]phenazine derivatives can be significantly modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). wikipedia.orglibretexts.org EDGs, such as alkyl or alkoxy groups, increase the electron density of the aromatic system, which can enhance the molecule's nucleophilicity. wikipedia.orgyoutube.com Conversely, EWGs, like nitro or cyano groups, decrease the electron density, making the aromatic system less reactive towards electrophilic attack. wikipedia.orgstudymind.co.uk

The position of these substituents is also critical. For instance, attaching donor groups like 9,9-dimethylacridine (DMAC) to the dibenzo[a,c]phenazine acceptor core can strengthen the intramolecular charge transfer (ICT) intensity. acs.orgnih.gov Increasing the number of donor units can regulate the emission wavelength from yellow to orange-red. acs.orgnih.gov Specifically, varying the number and position of donor/acceptor units can control the emission wavelength from the yellow (552 nm) to the deep-red (637 nm) region. researchgate.net Studies have shown that substituting donors at the 11-position of the dibenzo[a,c]phenazine acceptor can lead to higher external quantum efficiency in OLEDs compared to substitution at the 3-position. researchgate.net

Substituent TypeGeneral Effect on Benzene (B151609) RingImpact on ReactivityTypical Directing Effect
Electron-Donating Groups (EDGs) (e.g., -CH3, -OH, -NH2)Increases electron density wikipedia.orgActivating (increases rate of electrophilic substitution) libretexts.orglibretexts.orgOrtho, Para libretexts.org
Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CN, -COOH)Decreases electron density studymind.co.ukDeactivating (decreases rate of electrophilic substitution) libretexts.orgMeta libretexts.org

Role of Halogenation (e.g., Fluorination)

Halogenation, the process of introducing one or more halogen atoms into a compound, can significantly alter the physicochemical properties of dibenzo[a,c]phenazine derivatives. libretexts.orgyoutube.com Fluorine, being the most electronegative element, has a strong electron-withdrawing inductive effect. chemrxiv.org Introducing fluorine substituents can lead to a stronger ICT state and a red-shifted emission. chemrxiv.org For example, the addition of a fluorine substituent to the dibenzo[a,c]phenazine acceptor can stabilize the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org This modification, combined with the attachment of two donor units, has been used to design new thermally activated delayed fluorescence (TADF) emitters. chemrxiv.org These fluorinated derivatives exhibit donor strength-controlled color-tuning over a wide range from green to deep-red. chemrxiv.orgrsc.org

Steric Effects and Conformational Changes on Activity

Steric hindrance, resulting from the spatial arrangement of atoms, can significantly influence the conformation and, consequently, the activity of dibenzo[a,c]phenazine derivatives. Introducing bulky substituents can force the molecule to adopt a non-planar or twisted conformation. figshare.comnih.gov This twisting can disrupt the π-conjugation of the aromatic system, leading to changes in the electronic and optical properties. figshare.comnih.gov

For example, in dihydrophenazine derivatives, increasing the number of methyl groups leads to more bent configurations, causing a significant blue-shift in absorption spectra. figshare.comnih.gov However, the emission bands show a reverse shift to longer wavelengths with more methyl substituents. figshare.comnih.gov This is attributed to the release of larger strain and aromatic stabilization energy in the excited state. figshare.comnih.gov The saddle-shaped configuration of the dihydrodibenzo[a,c]phenazine ring results in limited π-conjugation, leading to intense blue light emission in a constrained state. nih.gov

Chirality and Enantiospecificity in Dibenzo[a,c]phenazine Derivatives

The introduction of chiral substituents onto the dibenzo[a,c]phenazine framework can lead to molecules with specific three-dimensional arrangements, known as enantiomers. researchgate.net These chiral derivatives are of interest for their potential applications in areas such as asymmetric catalysis and materials with chiroptical properties. The specific spatial orientation of the substituents can influence how the molecule interacts with other chiral molecules or with polarized light. Research in this area focuses on designing and synthesizing dibenzo[a,c]phenazine compounds with chiral moieties to explore their unique properties and potential applications in creating novel functional materials. researchgate.net

Correlation between Molecular Structure and Optical/Electronic Properties

A strong correlation exists between the molecular structure of dibenzo[a,c]phenazine derivatives and their resulting optical and electronic properties. rsc.org By systematically modifying the structure, it is possible to tune these properties for specific applications.

For instance, the introduction of electron-donating π-conjugated side-arms at the 10,13-positions of the dibenzo[a,c]phenazine skeleton can create intramolecular charge transfer (ICT)-type chromophores with notable fluorescent properties. researchgate.net The emission color of these derivatives can be tuned from yellowish-green to deep red by varying the electron-donating ability of the side-arms. researchgate.net Furthermore, copolymers of fluorene (B118485) and dibenzo[a,c]phenazine exhibit ICT between the two moieties, which governs their ground and excited-state electronic structures, leading to efficient blue electroluminescence. acs.org

Structural ModificationImpact on Optical/Electronic Properties
Attaching electron-donating groupsCan lead to intramolecular charge transfer, tuning emission color. researchgate.net
Varying substituent positionAffects quantum efficiency and luminescence properties. rsc.org
Introducing fluorine atomsStabilizes LUMO, can lead to red-shifted emission. chemrxiv.org
Increasing steric hindranceCan cause blue-shift in absorption and red-shift in emission. figshare.comnih.gov

Rational Design Principles for Tailored Dibenzo[a,c]phenazine Derivatives

The systematic study of structure-activity relationships has led to the development of rational design principles for creating dibenzo[a,c]phenazine derivatives with specific, predefined properties. worktribe.comamanote.com This approach allows for the targeted synthesis of molecules with optimized performance for various applications, particularly in the field of organic light-emitting diodes (OLEDs).

Key design strategies include:

Isomeric Engineering : The photophysical properties can be finely modulated by changing the position and number of substituent groups. worktribe.com For example, asymmetric and isomeric molecular designs have been shown to be a potential strategy for developing highly efficient long-wavelength TADF materials. worktribe.com

Donor-Acceptor Architecture : Combining a rigid planar dibenzo[a,c]phenazine acceptor core with varying numbers of donor units allows for the regulation of emission wavelengths and improvement of photoluminescence quantum yields. acs.orgnih.gov

Balancing Wave Function Overlap : By carefully selecting the substitution positions of donor groups on the dibenzo[a,c]phenazine acceptor, it is possible to balance the wave function overlap and enhance the photoluminescence quantum yield of TADF materials. rsc.orgcityu.edu.hk

Utilizing Rigid Cores : Employing rigid and planar dibenzo[a,c]phenazine cores as acceptors is a useful strategy for developing highly efficient red TADF emitters by minimizing non-radiative loss mechanisms. researchgate.net

These principles guide the molecular engineering of new materials, moving beyond serendipitous discovery to a more predictable and efficient design process.

Mechanistic Insights into Biological Activities Non Clinical Focus

Enzyme Inhibition Mechanisms

The Dibenzo[a,c]phenazine (B1222753) scaffold is a potent inhibitor of key enzymes involved in cell proliferation and survival. Its planar, aromatic structure allows it to interact with various enzymatic targets, primarily topoisomerases and protein kinases.

Research into related phenazine (B1670421) compounds demonstrates a capacity for dual inhibition of both topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes crucial for managing DNA topology during replication and transcription. nih.govnih.gov The primary mechanism for Topo I inhibition involves the stabilization of the Topo I-DNA cleavage complex. nih.gov By binding to this complex, the compound acts as a "topoisomerase poison," preventing the enzyme from re-ligating the single-strand break it creates, which leads to an accumulation of DNA damage and subsequent cell death. ekb.eg

For Topoisomerase II, the inhibitory action is multifaceted. Similar to its effect on Topo I, the compound can stabilize the Topo II-DNA complex. nih.gov Furthermore, derivatives of the closely related benzo[a]phenazine (B1654389) have been shown to inhibit the ATPase activity of human Topoisomerase II, functioning as catalytic inhibitors. nih.gov This dual-action profile, targeting both the enzymatic function and the DNA-cleavage complex, makes the phenazine core a subject of significant interest in the development of novel anticancer agents. nih.govekb.eg

Molecular docking studies on benzo[a]phenazin-5-ol, a structurally similar analogue, have provided significant insights into the potential inhibition of c-Kit kinase, a receptor tyrosine kinase implicated in various cancers. fums.ac.irresearchgate.net Using the crystal structure of c-Kit kinase (PDB ID: 1T46), computational models predict that dibenzo[a,c]phenazine derivatives can effectively fit within the enzyme's binding site. fums.ac.irmdpi.comnuv.ac.in These in silico analyses show that the compounds can achieve favorable binding poses with binding free energies (ΔGb) ranging from -9.3 to -10.6 kcal/mol, comparable to or exceeding that of established inhibitors like Sunitinib. fums.ac.ir This strong binding affinity suggests a potent inhibitory effect on the kinase's activity. fums.ac.irresearchgate.net

The stability of the compound within the c-Kit kinase binding pocket is attributed to a combination of specific molecular interactions. fums.ac.ir Ligand-protein interaction analyses from docking studies reveal the formation of multiple hydrogen bonds with key amino acid residues in the active site. researchgate.net For example, one benzo[a]phenazin-5-ol derivative was predicted to form four hydrogen bonds with the residues Arg791, Ile789, and His790, while another formed two hydrogen bonds with Ile571 and Ile789. researchgate.net

In addition to hydrogen bonding, hydrophobic interactions play a pivotal role. The phenazine ring system is typically enveloped by hydrophobic amino acid residues within the receptor space, which is a crucial attribute for its anticancer activity. fums.ac.ir These combined interactions anchor the molecule in the active site, effectively blocking the enzyme's function.

Table 1: Predicted Binding Interactions of Benzo[a]phenazin-5-ol Derivatives with c-Kit Kinase (PDB: 1t46)

Compound Derivative Interacting Residues Type of Interaction
Derivative A Arg791, Ile789, His790 Hydrogen Bonding
Derivative C Ile571, Ile789 Hydrogen Bonding

DNA Interaction Mechanisms (e.g., Intercalation, Strand Breakage)

The planar polyaromatic structure of Dibenzo[a,c]phenazine is a quintessential feature of DNA intercalating agents. mdpi.comheraldopenaccess.us The primary mechanism of DNA interaction is through intercalation, where the flat phenazine core inserts itself between the base pairs of the DNA double helix. nih.gov This interaction is stabilized by π-π stacking forces between the aromatic system of the compound and the DNA bases. ekb.eg The process of intercalation can be experimentally verified through methods such as ethidium (B1194527) bromide displacement assays, where the compound competes with ethidium bromide for intercalation sites, leading to a measurable decrease in fluorescence. heraldopenaccess.usmdpi.com

Intercalation leads to significant structural distortion of the DNA, which can disrupt cellular processes like DNA replication and transcription. heraldopenaccess.us A direct consequence of this structural perturbation can be the induction of DNA strand breaks. nih.gov Phenazine derivatives have been identified as effective DNA cleavage agents, capable of causing double-strand breaks under physiological conditions, thereby functioning as artificial nucleases. nih.gov

Modulation of Efflux Transporter Activity and Multidrug Resistance Circumvention

Multidrug resistance (MDR) is a significant obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) efflux transporters that expel drugs from cancer cells. nih.gov Phenazines are known substrates for certain bacterial efflux pumps, such as those from the Resistance-Nodulation-Division (RND) superfamily, which bacteria use for self-resistance to the phenazines they naturally produce. nih.govdartmouth.edu In cancer cells, molecular docking studies have suggested that some benzo[a]phenazine derivatives are potential substrates for P-glycoprotein (P-gp/ABCB1), a key human efflux pump. researchgate.net

Despite being potential substrates, certain dibenzo[a,c]phenazine derivatives have demonstrated efficacy in overcoming MDR. For instance, a 9-phenyldibenzo[a,c]phenazin-9-ium iodide complex showed direct cytotoxic activity in MDR leukemia cell lines. nih.gov This suggests that specific structural modifications to the dibenzo[a,c]phenazine scaffold could lead to compounds that either evade recognition by efflux pumps or inhibit their function, thus circumventing this common resistance mechanism.

Advanced Applications in Materials Science and Chemical Sensing

Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

Derivatives of dibenzo[a,c]phenazine (B1222753) serve as a robust acceptor core in the design of novel materials for OLEDs. By attaching various electron-donating units to the phenazine (B1670421) skeleton, researchers can precisely tune the material's electronic properties to achieve high efficiency, color purity, and stability in electronic devices.

Thermally Activated Delayed Fluorescence (TADF) Emitters for High Efficiency

The development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF) has been a major breakthrough for OLED technology, enabling internal quantum efficiencies approaching 100% without the need for expensive noble metals. The dibenzo[a,c]phenazine core is particularly effective as an acceptor in TADF emitters due to its ability to create a small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states, which is crucial for efficient reverse intersystem crossing (RISC).

Researchers have synthesized a variety of TADF emitters by combining the dibenzo[a,c]phenazine acceptor with different donor molecules. For instance, a series of fluorinated dibenzo[a,c]phenazine derivatives bearing donor moieties like 9,9-dimethylacridin (DMAC) and 10H-phenoxazine (PXZ) have demonstrated excellent performance. An OLED device using the emitter 2DMAC-BP-F achieved a maximum external quantum efficiency (EQEmax) of 21.8% with an emission peak at 585 nm. rsc.orgchemrxiv.orgst-andrews.ac.uktorvergata.it Similarly, the emitter 2PXZ-BP-F yielded a device with an EQEmax of 12.4% and an emission at 605 nm. rsc.orgchemrxiv.orgst-andrews.ac.uktorvergata.it

The strategic placement of donor groups on the dibenzo[a,c]phenazine core also plays a critical role. By attaching DMAC or PXZ donors at the 11-position, emitters like DMAC-11-DPPZ and PXZ-11-DPPZ were created, leading to high-efficiency orange OLEDs with EQEmax values of 23.8% and 13.7%, respectively. rsc.org Furthermore, increasing the number of DMAC donor units on the phenazine core has been shown to systematically red-shift the emission wavelength while improving quantum yields, culminating in a device with a state-of-the-art EQE of 22.0% for an emission peak beyond 600 nm. acs.orgnih.gov

Emitter CompoundMaximum EQE (%)Electroluminescence Peak (nm)Host Material
DMAC-11-DPPZ23.8%Not SpecifiedNot Specified
3DMAC-BP22.0%606mCBP
2DMAC-BP-F21.8%585mCBP
PXZ-11-DPPZ13.7%Not SpecifiedNot Specified
2PXZ-BP-F12.4%605mCBP
2DTCZ-BP-F2.1%518mCBP

Hole-Transporting and Ambipolar Materials in Organic Electronics

Beyond their use as emitters, dibenzo[a,c]phenazine derivatives have been successfully developed as hole-transporting materials (HTMs) for OLEDs. A series of novel HTMs based on 9,14-diphenyl-9,14-dihydrodibenzo[a,c]phenazine have been synthesized and characterized. rsc.org These materials exhibit suitable Highest Occupied Molecular Orbital (HOMO) energy levels, ranging from 4.83 to 5.08 eV, which facilitates efficient hole injection from the standard indium tin oxide (ITO) anode. rsc.org

An OLED device was fabricated using one of these materials, N,N-diphenyl-4′-(14-phenyldibenzo[a,c]phenazin-9(14H)-yl)-[1,1′-biphenyl]-4-amine, as the hole-transporting layer. This device demonstrated a maximum luminance of 17,437 cd/m² at 10.7 V and maintained a high maximum current efficiency of 2.25 cd/A, indicating stable and effective hole-transport properties. rsc.org

Near-Infrared (NIR) Emission Properties and Device Performance

Pushing the emission of OLEDs into the near-infrared (NIR) region is a significant challenge due to the energy gap law, which often leads to low quantum efficiencies. However, the strong electron-accepting capability of the dibenzo[a,c]phenazine core makes it an ideal platform for designing efficient red and NIR emitters.

By creating donor-acceptor-donor (D-A-D) type molecules, researchers have achieved promising results. A TADF material named PyPz-TPA, which uses a dibenzo[a,c]phenazine derivative as the acceptor, was used to create an OLED that achieved an impressive EQEmax of 22.6% with an emission peak at 676 nm. sioc-journal.cn The same material also enabled an NIR OLED with an EQEmax of 16.58% emitting at 714 nm. sioc-journal.cn Another compound, BzPz-TPA, resulted in a device emitting at 638 nm with an EQE of 7.4%. sioc-journal.cn

Further modification of the acceptor core, such as by creating dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) (DBPzDCN), has also proven effective. An emitter based on this acceptor achieved a high EQE of 7.68% with a clear NIR emission peak at 698 nm. rsc.org

Emitter CompoundMaximum EQE (%)Electroluminescence Peak (nm)Emission Range
PyPz-TPA22.6%676Deep Red
PyPz-TPA16.58%714Near-Infrared
DBPzDCN-based7.68%698Near-Infrared
BzPz-TPA7.4%638Red

Fluorescent Probes for Chemical Detection

The distinct photophysical properties of dibenzo[a,c]phenazine derivatives, such as high quantum yields and large Stokes shifts, make them excellent candidates for the development of fluorescent sensors. These sensors can be designed for the highly selective and sensitive detection of specific analytes in various media.

Selective Detection of Analytes (e.g., Thiophenols in Environmental Water)

Thiophenols are highly toxic pollutants found in industrial wastewater, making their detection in environmental samples crucial. A novel fluorescent probe based on the dibenzo[a,c]phenazine structure has been developed for the fast and selective detection of thiophenols. rsc.orgrsc.org This probe demonstrates high selectivity for thiophenols over other potentially interfering substances like biothiols and common metal ions. rsc.orgrsc.org

The sensor exhibits a strong fluorescent response with a large Stokes shift of 120 nm, which is advantageous for avoiding self-absorption and background interference. rsc.orgrsc.org It operates effectively over a wide pH range of 5 to 13. rsc.orgrsc.org A linear relationship was observed between fluorescence intensity and thiophenol concentration, allowing for quantitative analysis with a low detection limit of 40 nM. rsc.orgrsc.org The probe has been successfully applied to the detection of thiophenols in real environmental water samples, including seawater, tap water, and spring water, confirming its practical utility. rsc.org

Sensor Design and Response Mechanisms

The design of this thiophenol sensor involves a "turn-on" fluorescence mechanism. The probe consists of a dibenzo[a,c]phenazin-11-amine (B2940245) fluorophore, whose fluorescence is initially quenched. rsc.org This fluorophore is chemically linked to a 2,4-dinitrobenzenesulfonyl group, which acts as the recognition site for thiophenols. rsc.org

In the absence of thiophenol, the probe is in a non-fluorescent or "off" state. When thiophenol is present, it selectively cleaves the 2,4-dinitrobenzenesulfonyl group from the probe. This cleavage reaction releases the dibenzo[a,c]phenazin-11-amine fluorophore, restoring its strong native fluorescence and switching the sensor to the "on" state. The intensity of the emitted light is directly proportional to the concentration of thiophenol, allowing for precise quantification.

Information regarding "Dibenzo[a,c]phenazin-10-ol" for the specified applications is not available in the public domain.

The search did yield information on the broader class of dibenzo[a,c]phenazine compounds and their derivatives. Research has been conducted on various substituted dibenzo[a,c]phenazines, exploring their potential as photoinitiators and in the development of materials for organic light-emitting diodes (OLEDs). For instance, studies have investigated derivatives with substitutions at the 10-, 11-, and 13-positions, but none of the available research specifically details the synthesis, properties, or applications of this compound for the outlined topics.

Therefore, due to the strict adherence to the provided outline and the focus solely on “this compound,” it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified sections and subsections. The available scientific literature does not appear to cover the visible light sensitivity, photoinitiating abilities, radical polymerization initiation mechanisms, or the role in liquid crystalline materials development of this particular compound.

Future Directions and Emerging Research Avenues for Dibenzo A,c Phenazin 10 Ol

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of dibenzo[a,c]phenazin-10-ol and its analogues will increasingly prioritize green and sustainable chemistry principles. Traditional synthetic methods often rely on harsh reaction conditions, toxic solvents, and expensive catalysts, limiting their large-scale and environmentally friendly production. nih.govresearchgate.net Future research will likely focus on the development of methodologies that are not only efficient but also minimize environmental impact.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, offering a more energy-efficient route to dibenzo[a,c]phenazine (B1222753) derivatives. researchgate.net

Solvent-Free and Catalyst-Free Reactions: Exploring solid-state reactions or reactions in green solvents like water or polyethylene (B3416737) glycol (PEG) can drastically reduce the use of hazardous organic solvents. nih.govresearchgate.net One-pot, multi-component reactions are particularly promising in this regard. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts presents a sustainable alternative to metal-based catalysts, which can be toxic and difficult to remove from the final product. researchgate.net

Biosynthesis: Leveraging microbial fermentation to produce phenazine (B1670421) natural products and their derivatives is an emerging green and sustainable approach. researchgate.net While not yet applied to this compound specifically, this strategy holds potential for future development. researchgate.net

Synthetic ApproachAdvantages
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiency
Solvent-Free/Green Solvent SynthesisMinimized use of hazardous solvents, reduced waste
OrganocatalysisAvoidance of toxic metal catalysts, milder reaction conditions
BiosynthesisEnvironmentally friendly, potential for novel structures

Exploration of New Application Domains in Advanced Technologies

While the utility of dibenzo[a,c]phenazine derivatives in thermally activated delayed fluorescence (TADF) for OLEDs is a major area of research, future investigations are set to explore a wider range of advanced technological applications. rsc.orgnih.govst-andrews.ac.ukrsc.org The unique photophysical and electrochemical properties of these compounds make them suitable candidates for various other fields.

Emerging application domains include:

Photoinitiators in Dentistry: Dibenzo[a,c]phenazine derivatives have shown promise as visible light photoinitiators for the polymerization of dental resins. rsc.org Their ability to absorb light from dental lamps and initiate polymerization efficiently could lead to improved dental materials. rsc.org

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of dibenzo[a,c]phenazine compounds to their local environment makes them excellent candidates for chemical sensors. nih.gov A novel dibenzo[a,c]phenazine-based fluorescent probe has been developed for the fast and selective detection of thiophenols in environmental water samples. nih.gov

Redox-Flow Batteries: The redox-active nature of the phenazine core suggests potential applications in energy storage. bohrium.comrsc.org Computational studies have explored the use of phenazine derivatives as redox-active electrolyte materials in aqueous organic flow batteries, offering a sustainable alternative to traditional battery materials. bohrium.comrsc.org

Application DomainKey Property of this compound
PhotoinitiatorsVisible light absorption, ability to generate reactive species
Fluorescent ProbesEnvironmentally sensitive fluorescence
Redox-Flow BatteriesReversible redox activity
Dye-Sensitized Solar CellsBroad light absorption spectrum

Advanced Computational Modeling for Predictive Design and Material Innovation

Advanced computational modeling, particularly density functional theory (DFT), will play an increasingly crucial role in the predictive design and innovation of new materials based on this compound. researchgate.net These computational tools allow for the in-silico screening of large numbers of potential molecules, saving significant time and resources in the laboratory. bohrium.comrsc.org

Future research in this area will focus on:

Predicting Optoelectronic Properties: Computational models can accurately predict key properties for OLED applications, such as the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), the singlet-triplet energy gap (ΔEST), and photoluminescence quantum yields (PLQY). rsc.org This allows for the rational design of new TADF emitters with desired emission colors and efficiencies. rsc.org

Designing Materials for Specific Applications: By simulating the interaction of dibenzo[a,c]phenazine derivatives with other molecules or in different environments, researchers can design compounds tailored for specific applications. For example, computational studies can predict the redox potentials of phenazine derivatives for their use in redox-flow batteries. bohrium.comrsc.org

Understanding Structure-Property Relationships: Computational modeling provides deep insights into the relationship between the molecular structure of dibenzo[a,c]phenazine derivatives and their resulting properties. rsc.org This understanding is crucial for the development of new materials with enhanced performance.

Integration with Nanomaterials and Hybrid Systems for Enhanced Functionality

The integration of this compound derivatives with nanomaterials and the formation of hybrid systems represent a promising avenue for creating materials with enhanced and novel functionalities. While specific research on this compound in this area is still emerging, the broader field of organic-inorganic hybrid materials provides a roadmap for future exploration.

Potential areas of investigation include:

Graphene-Based Hybrids: The exceptional electronic conductivity and large surface area of graphene make it an ideal platform for creating hybrid materials with dibenzo[a,c]phenazine derivatives. nih.gov Such hybrids could find applications in electronics, sensing, and energy storage.

Quantum Dot Conjugates: Covalently linking this compound to quantum dots could lead to novel fluorescent probes with enhanced brightness and stability for bioimaging and sensing applications.

Metal-Organic Frameworks (MOFs): Incorporating dibenzo[a,c]phenazine-based ligands into MOFs could result in porous materials with tailored optical and electronic properties. mdpi.com These materials could be utilized for gas storage, separation, and catalysis. mdpi.com

Hybrid Microspheres: The development of hybrid microspheres, for instance, by combining with transition metal dichalcogenides and graphene, could lead to advanced materials for applications such as the hydrogen evolution reaction. dntb.gov.ua

Continued Mechanistic Studies to Unravel Complex Biological and Chemical Processes

A deeper understanding of the fundamental chemical and biological processes involving this compound is crucial for the development of new applications and the optimization of existing ones. Future mechanistic studies will likely focus on both its photophysical behavior and its interactions with biological systems.

Key research areas include:

Photophysical Mechanisms: Further elucidation of the mechanisms of TADF and intramolecular charge transfer (ICT) in dibenzo[a,c]phenazine derivatives will enable the design of more efficient OLED emitters. rsc.org Time-resolved spectroscopic techniques will continue to be vital in these investigations. nih.gov

Biological Activity and Mechanisms: Many natural and synthetic phenazine compounds exhibit a broad range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov Future research should investigate the specific biological activities of this compound and its derivatives. Mechanistic studies will be essential to understand how these compounds interact with biological targets.

Antifungal Mechanisms: The antifungal activity of phenazine compounds is often attributed to the generation of reactive oxygen species (ROS), which can lead to cell wall and membrane damage, mitochondrial dysfunction, and ultimately cell death. frontiersin.orgnih.gov Transcriptomic and metabolomic analyses can provide further insights into the specific pathways affected by these compounds. nih.gov Investigating whether this compound exhibits similar antifungal properties and understanding its mechanism of action could lead to the development of new agricultural or therapeutic agents. researchgate.net

Research AreaFocus of Mechanistic Study
PhotophysicsElucidation of TADF and ICT processes
Biological ActivityIdentification of biological targets and pathways
Antifungal MechanismsRole of ROS, membrane damage, and mitochondrial dysfunction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dibenzo[a,c]phenazin-10-ol, and how can researchers improve reaction efficiency?

  • Methodological Answer : The synthesis of dibenzo[a,c]phenazine derivatives typically involves condensation reactions between aromatic amines and diketones under acidic or catalytic conditions. For example, a high-yield (80–93%) method employs Friedel-Crafts acylation or cyclization reactions with Eaton’s reagent (P₂O₅ in methanesulfonic acid) in solvent-free conditions to minimize side products . Key steps include refluxing reactants at 80–120°C for 12–24 hours, followed by purification via column chromatography (n-hexane/ethyl acetate gradients). To enhance efficiency, optimize stoichiometry and monitor reaction progress using TLC or HPLC.

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer : Essential techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton integration .
  • Infrared (IR) spectroscopy to identify hydroxyl (-OH) and carbonyl (C=O) functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with chiral columns to assess enantiomeric purity (e.g., >98% ee reported for stereoisomers in related compounds) .
  • X-ray crystallography for resolving planar vs. non-planar conformations, which influence photophysical properties .

Q. How can researchers address stability issues during storage and handling of this compound?

  • Methodological Answer : The compound is prone to oxidation due to its extended π-conjugation. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. For long-term stability, lyophilize and store as a solid. Monitor degradation via UV-Vis spectroscopy (absorption shifts >5 nm indicate structural changes).

Advanced Research Questions

Q. What mechanistic insights explain the photophysical behavior of this compound in optoelectronic applications?

  • Methodological Answer : The planar conformation of the dibenzo[a,c]phenazine core (torsion angles <5°) enables strong π-π stacking and intramolecular charge transfer, as shown in DFT calculations . To study this:

  • Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes.
  • Compare experimental UV-Vis/fluorescence spectra with TD-DFT simulations to validate electronic transitions.
  • Modify substituents (e.g., electron-withdrawing groups) to tune HOMO-LUMO gaps and emission wavelengths.

Q. How do structural modifications of this compound impact its bioactivity or toxicity profile?

  • Methodological Answer : Substituents at the 10-position (e.g., hydroxyl, alkyl, or aryl groups) alter solubility and interaction with biological targets. For example:

  • In vitro assays : Test cytotoxicity using MTT or resazurin assays on cancer cell lines (e.g., HepG2).
  • Metabolic stability : Perform microsomal incubation (e.g., rat liver microsomes) with LC-MS analysis to identify oxidative metabolites.
  • SAR studies : Correlate substituent electronic effects (Hammett σ values) with activity using multivariate regression models.

Q. What computational strategies are effective for predicting the aggregation-induced emission (AIE) properties of this compound derivatives?

  • Methodological Answer :

  • Use molecular dynamics (MD) simulations to model intermolecular interactions in solvent vs. solid states.
  • Calculate Hirshfeld surfaces to visualize crystal packing and non-covalent interactions (e.g., C–H···π bonds) .
  • Apply Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to quantify torsional barriers and planarity effects on luminescence.

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Yield variations (e.g., 30% in some phenothiazine syntheses vs. 93% in optimized protocols ) often stem from:

  • Reagent purity : Use freshly distilled solvents and anhydrous conditions to avoid side reactions.
  • Catalyst selection : Compare metal catalysts (e.g., Pd/C) vs. acid catalysts (Eaton’s reagent) for regioselectivity.
  • Workup protocols : Employ gradient elution in chromatography instead of isocratic methods to separate closely related byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.